molecular formula C5H9N3 B023712 1,3-dimethyl-1H-pyrazol-4-amine CAS No. 64517-88-0

1,3-dimethyl-1H-pyrazol-4-amine

Cat. No. B023712
CAS RN: 64517-88-0
M. Wt: 111.15 g/mol
InChI Key: AXLKRXWNAFFPDB-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1H-pyrazol-4-amine is a compound that has been explored in various chemical studies due to its potential as a ligand in metal complexes and as a building block in organic synthesis.

Synthesis Analysis

The synthesis of 1,3-dimethyl-1H-pyrazol-4-amine-related compounds often involves reactions such as aminoalkylation, involving the addition of aminoalkyl groups to the pyrazole ring. For example, Esquius et al. (2000) synthesized derivatives by aminoalkylation of 3,5-dimethylpyrazole (Esquius, Pons, Yáñez, Ros, Solans, & Font‐Bardia, 2000).

Molecular Structure Analysis

The molecular structure of 1,3-dimethyl-1H-pyrazol-4-amine derivatives shows variations based on the substituents attached to the pyrazole ring. Structural studies often involve techniques like X-ray crystallography and NMR spectroscopy. An example is the work of Hayvalı et al. (2010), who characterized Schiff base ligands derived from pyrazole using X-ray crystallographic techniques (Hayvalı, Unver, & Svoboda, 2010).

Chemical Reactions and Properties

1,3-Dimethyl-1H-pyrazol-4-amine and its derivatives participate in various chemical reactions, forming complex structures with metal ions or undergoing transformations like cycloadditions and domino reactions. For example, Zamora et al. (2004) studied its reactivity toward Rh(I) and the crystal structure of the resulting compound (Zamora, Pons, Solans, Font‐Bardia, & Ros, 2004).

Scientific Research Applications

  • Water-Soluble Pyrazolate Rhodium(I) Complexes : The synthesis of new water-soluble pyrazolate rhodium(I) complexes was enabled by using new 3,5-dimethyl-4-aminomethylpyrazole ligands, soluble in polar solvents like water (Esquius et al., 2000).

  • Reactions of Substituted Oxazole-Carbonitrile : A study on substituted 5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carbonitrile revealed various reaction pathways with nitrogen bases, resulting in nucleophilic replacement and other transformations (Shablykin et al., 2008).

  • Pharmacological Properties : N-substituted 4-amino-1-(2-hydroxy- or 2-alkylaminoethyl)-3,5-diphenyl-1H-pyrazoles demonstrated local anesthetic, analgesic, and platelet antiaggregating activities, with moderate anti-inflammatory and antipyretic properties (Bruno et al., 1994).

  • Asymmetric Imines and Metal Polynuclear Complexes : A method for synthesizing 4-phenyl-1H-pyrazoles with formyl or hydroxymethyl groups could lead to new asymmetric imine ligands and mixed metal polynuclear complexes (Olguín & Brooker, 2011).

  • Functionalization of Methyl Group in Pyrazoles : Selective functionalization of one methyl group in 3,5-dimethyl-4-substituted-1H-pyrazoles provided a new route to azoles with coordinating substituents (Lammers et al., 1995).

  • Synthesis of Indolin-2-ones : A one-pot, three-component synthesis approach was developed for 3-(5-amino-1H-pyrazol-4-yl)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)indolin-2-ones (Ahadi et al., 2010).

  • Microwave-Assisted Amidination : A convenient, one-step method using polymer-bound 1H-pyrazole-1-carboxamidine allowed the amidination of primary and secondary amines into unprotected guanidines, with potential for recycling (Solodenko et al., 2006).

  • Synthesis of Flexible Ligands : A superbasic medium enabled the facile synthesis of flexible bis(pyrazol-1-yl)alkane and related ligands using pyrazoles and various alkylating agents (Potapov et al., 2007).

Safety And Hazards

The safety data sheet for 1,3-dimethyl-1H-pyrazol-4-amine suggests that it should be used for R&D purposes only and not for medicinal, household, or other uses . In case of accidental ingestion or contact, immediate medical attention is advised .

Future Directions

While specific future directions for 1,3-dimethyl-1H-pyrazol-4-amine are not explicitly mentioned in the retrieved papers, the study on pyrazole-based ligands suggests that these ligands can be used as a model for further developments in catalytic processes relating to catecholase activity .

properties

IUPAC Name

1,3-dimethylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-4-5(6)3-8(2)7-4/h3H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLKRXWNAFFPDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-1H-pyrazol-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
DS Williamson, GP Smith, GK Mikkelsen… - Journal of medicinal …, 2021 - ACS Publications
Inhibitors of leucine-rich repeat kinase 2 (LRRK2) and mutants, such as G2019S, have potential utility in Parkinson’s disease treatment. Fragment hit-derived pyrrolo[2,3-d]pyrimidines …
Number of citations: 19 pubs.acs.org
O Mammoliti, A Palisse, C Joannesse… - Journal of Medicinal …, 2021 - ACS Publications
Mounting evidence from the literature suggests that blocking S1P2 receptor (S1PR2) signaling could be effective for the treatment of idiopathic pulmonary fibrosis (IPF). However, only a …
Number of citations: 13 pubs.acs.org
M Lemurell, J Ulander, H Emtenäs… - Journal of Medicinal …, 2019 - ACS Publications
5-Lipoxygenase (5-LO)-activating protein (FLAP) inhibitors have proven to attenuate 5-LO pathway activity and leukotriene production in human clinical trials. However, previous clinical …
Number of citations: 8 pubs.acs.org
Y Chen, G Bai, Y Ning, S Cai, T Zhang, P Song… - European Journal of …, 2020 - Elsevier
Harboring MYD88 L265P mutation triggers tumors growth through the activation of NF-κB by interleukin-1 receptor associated kinase 4 (IRAK4) in diffuse large B-cell lymphoma (DLBCL…
Number of citations: 16 www.sciencedirect.com
Y Tian, T Zhang, L Long, Z Li, S Wan, G Wang… - European Journal of …, 2018 - Elsevier
With the aim of discovering potential and selective inhibitors targeting ROS1 kinase, we rationally designed, synthesized and evaluated two series of novel 2-amino-pyridine derivatives …
Number of citations: 13 www.sciencedirect.com
S Karlsson, R Bergman, J Broddefalk… - … Process Research & …, 2018 - ACS Publications
A large-scale, robust telescoped process involving acid chloride generation and Friedel–Crafts acylation followed by hydrolysis of an ester was developed for the manufacture of a …
Number of citations: 13 pubs.acs.org
S Liu, Y Jiang, R Yan, Z Li, S Wan, T Zhang… - European Journal of …, 2019 - Elsevier
ALK and ROS1 kinases have become promising therapeutic targets since Crizotinib was used to treat non-small-cell lung cancer clinically. Aiming to explore new potent inhibitors, a …
Number of citations: 19 www.sciencedirect.com
DS Kosyakov, NV Ul'yanovskii, II Pikovskoi… - Chemosphere, 2019 - Elsevier
Existing methods for cleanup of wastewaters and soils polluted with the extremely toxic rocket fuel unsymmetrical dimethylhydrazine (UDMH) are mainly based on the treatment with …
Number of citations: 40 www.sciencedirect.com
T Yang, W Zhang, S Cao, S Sun, X Cai, L Xu… - European Journal of …, 2022 - Elsevier
Epidermal growth factor receptor (EGFR) is the most attractive target for drug research in non-small cell lung cancer (NSCLC). There have been three generation drugs developed to …
Number of citations: 6 www.sciencedirect.com
M Maciuszek, A Ortega-Gomez, SL Maas… - European Journal of …, 2021 - Elsevier
The discovery of natural specialized pro-resolving mediators and their corresponding receptors, such as formyl peptide receptor 2 (FPR2), indicated that resolution of inflammation (RoI) …
Number of citations: 9 www.sciencedirect.com

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